molecular formula C7H6BrClO B1373858 (2-Bromo-3-chlorophenyl)methanol CAS No. 1232407-29-2

(2-Bromo-3-chlorophenyl)methanol

Cat. No. B1373858
M. Wt: 221.48 g/mol
InChI Key: ZXQXFGIIUDAGJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Bromo-3-chlorophenyl)methanol” is a chemical compound with the molecular formula C7H6BrClO . It has a molecular weight of 221.48 .


Molecular Structure Analysis

The molecular structure of “(2-Bromo-3-chlorophenyl)methanol” consists of a phenyl ring substituted with bromine and chlorine atoms, and a methanol group .


Physical And Chemical Properties Analysis

“(2-Bromo-3-chlorophenyl)methanol” has a molecular weight of 221.48 g/mol . Other physical and chemical properties such as boiling point, density, etc., are not specified in the available resources.

Scientific Research Applications

Synthesis of Enantiomerically Pure Compounds

  • Enantiomeric Synthesis : A study by Zhang et al. (2014) detailed the synthesis of enantiomerically pure diarylethanes, starting from related chemical compounds. This process is significant for creating optically pure enantiomers with high enantiomeric purities, essential in pharmaceuticals and other applications (Zhang et al., 2014).

Biocatalytic Synthesis in Microreaction Systems

  • Biocatalytic Synthesis : Chen et al. (2021) utilized a water-cyclohexane liquid-liquid system with recombinant E. coli as a whole-cell catalyst for synthesizing S-(4-chlorophenyl)-(pyridin-2-yl) methanol. This method highlights a green, economical, and efficient synthesis pathway (Chen et al., 2021).

Photochemical Decomposition Studies

  • Photochemical Decomposition : Eriksson et al. (2004) investigated the photochemical degradation of polybrominated diphenyl ethers (PBDEs) in methanol/water solutions. Understanding the degradation behavior of such compounds is vital for assessing their environmental impact (Eriksson et al., 2004).

Bromination Methods in Organic Synthesis

  • Selective Bromination : Shirinian et al. (2012) studied the bromination of 2,3-diarylcyclopent-2-en-1-ones, which is crucial for the synthesis of bromo-substituted cyclopentenones, important in organic synthesis and for preparing various substances (Shirinian et al., 2012).

Impact on Lipid Dynamics

  • Influence on Lipid Dynamics : Nguyen et al. (2019) demonstrated that methanol significantly impacts lipid dynamics, especially in biological and synthetic membranes. This study is crucial for understanding how solvents like methanol influence membrane properties (Nguyen et al., 2019).

Antibacterial Activity

  • Antibacterial Properties : Li (2009) synthesized a compound from a methanol solution and examined its antibacterial activity. This study contributes to the development of new antibacterial agents (Li, 2009).

Betahistine Production

  • Production of Betahistine : Ni et al. (2012) reported the production of a chiral intermediate of the anti-allergic drug Betahistine using a newly isolated Kluyveromyces sp. in an aqueous two-phase system. This research is significant for pharmaceutical manufacturing (Ni et al., 2012).

Solid Phase Extraction for Spectrophotometric Analysis

  • Spectrophotometric Detection : Mukdasai et al. (2016) developed a sensitive and selective spectrophotometric method for detecting 2-chlorophenol, highlighting the versatility of such compounds in analytical chemistry (Mukdasai et al., 2016).

properties

IUPAC Name

(2-bromo-3-chlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQXFGIIUDAGJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10729412
Record name (2-Bromo-3-chlorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-3-chlorophenyl)methanol

CAS RN

1232407-29-2
Record name (2-Bromo-3-chlorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Bromo-3-chlorophenyl)methanol
Reactant of Route 2
(2-Bromo-3-chlorophenyl)methanol
Reactant of Route 3
(2-Bromo-3-chlorophenyl)methanol
Reactant of Route 4
(2-Bromo-3-chlorophenyl)methanol
Reactant of Route 5
Reactant of Route 5
(2-Bromo-3-chlorophenyl)methanol
Reactant of Route 6
Reactant of Route 6
(2-Bromo-3-chlorophenyl)methanol

Citations

For This Compound
1
Citations
P Furet, V Bordas, M Le Douget, B Salem… - …, 2022 - Wiley Online Library
Inhibition of the YAP‐TEAD protein‐protein interaction is an attractive therapeutic concept under intense investigation with the objective to treat cancers associated with a dysregulation …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.